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Compound of Interest

Compound Name: 1-iodo-3-propoxybenzene
CAS No.: 1250847-42-7
Cat. No.: B6272849
Get Quote
. J

Executive Summary

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR)
spectral characteristics of 1-iodo-3-propoxybenzene (CAS: 585509-88-2). As a meta-
substituted halogenated ether, this compound serves as a critical intermediate in Suzuki-
Miyaura cross-coupling reactions for the synthesis of liquid crystals and biphenyl-based
pharmaceuticals.

The following sections detail the assignment of proton (

H) and carbon (

C) resonances, emphasizing the diagnostic utility of the heavy-atom iodine effect and the spin-
spin coupling patterns characteristic of meta-substitution.

Molecule Profile & Structural Logic[1]

To accurately interpret the NMR data, one must understand the electronic environment created
by the substituents:
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e Propoxy Group (

): An electron-donating group (EDG) by resonance. It significantly shields the ortho and para
protons while deshielding the

-carbon of the alkyl chain.

e lodine Atom (

): A heavy halogen. While inductively withdrawing, its large electron cloud creates a "heavy
atom effect,” causing significant shielding of the ipso-carbon (

), a unique diagnostic feature in

C NMR (typically <100 ppm).
Structural Numbering Scheme
For the purpose of this guide, the following numbering is used:
e C1: Ipso to lodine
e C3: Ipso to Propoxy
o C2: Position between substituents (most sterically hindered)
Experimental Synthesis & Sample Preparation
Context: Understanding the synthesis helps identify potential impurity peaks.

The standard synthesis involves the Williamson ether synthesis (alkylation) of 3-iodophenol
with 1-bromopropane in the presence of a base (

) and a polar aprotic solvent (DMF or Acetone).

Synthesis Workflow (Graphviz)
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NMR Sample Prep Protocol

e Solvent: Chloroform-d (

, 99.8% D) is the standard solvent.

o Concentration: 10—-15 mg of sample in 0.6 mL solvent for optimal signal-to-noise ratio in 1H
NMR; 30-50 mg for 13C NMR.

o Reference: Calibrate to residual
at 7.26 ppm (

H) and 77.16 ppm (

C).

H NMR Spectral Analysis (400 MHz, )

The proton spectrum is divided into two distinct regions: the aliphatic propyl chain and the
aromatic ring.

Aliphatic Region (Propyl Chain)
The propyl group exhibits a classic triplet-multiplet-triplet pattern.
o -Methylene (

): Deshielded by oxygen. Appears as a triplet around 3.88 ppm.

o -Methylene (
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): Appears as a sextet (or multiplet) around 1.80 ppm.

e Methyl (

): Appears as a triplet around 1.04 ppm.

Aromatic Region (Meta-Substitution)

The meta-substitution pattern (

system) creates four distinct aromatic signals.

H-2 (The "Isolated" Proton): Located between lodine and Propoxy. It appears as a narrow
triplet or singlet (due to small meta-coupling,

Hz) at ~7.25 ppm.

e H-6 (Ortho to I, Para to OPr): Deshielded by lodine's anisotropy but shielded by Propoxy
resonance. Appears as a doublet (

Hz) at ~7.30 ppm.

e H-5 (Meta to both): Pseudo-triplet (

Hz) at ~6.98 ppm.

e H-4 (Ortho to OPr, Para to I): Strongly shielded by the ortho-propoxy group. Appears as a
doublet of doublets (dd) at ~6.82 ppm.[1]

Summary Table: H NMR Data
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C NMR Spectral Analysis (100 MHz, )

The carbon spectrum provides the most definitive confirmation of the structure due to the

unique chemical shift of the carbon attached to lodine.

Key Diagnostic Peaks[3]

e C-l (Carbon 1): The heavy atom effect of lodine causes an "upfield shift" (shielding). Unlike
C-Br (~122 ppm) or C-Cl (~134 ppm), the C-I signal appears at ~94.0 ppm. This is the

primary confirmation of iodination.
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e C-O (Carbon 3): The carbon attached to the oxygen is significantly deshielded, appearing at
~159.5 ppm.

Summary Table: C NMR Data

Shift (
Carbon Type Assignment Notes
» Ppm)
) Deshielded by
Aromatic C-O 159.5 C-3
Oxygen
Aromatic CH 130.4 C-5 Meta position
Aromatic CH 129.8 C-2 Isolated carbon
Aromatic CH 123.6 C-6 Ortho to lodine
) Ortho to Propoxy
Aromatic CH 113.8 C-4 )
(Shielded)
) Diagnostic High-Field
Aromatic C-I 94.2 C-1 ]
Shift
Aliphatic
69.8 -Carbon
Aliphatic
22.5 -Carbon
Aliphatic
105 -Carbon

Structural Visualization & Correlations[4][5]

The following diagram illustrates the correlation between the chemical structure and the
observed spectral regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Propoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-1-iodo-3-propoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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